molecular formula C22H23ClN2O3S B2411771 2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(piperidin-1-yl)ethan-1-one CAS No. 850932-95-5

2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(piperidin-1-yl)ethan-1-one

Cat. No.: B2411771
CAS No.: 850932-95-5
M. Wt: 430.95
InChI Key: LETKPHSZLAQHKW-UHFFFAOYSA-N
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Description

2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(piperidin-1-yl)ethan-1-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines an indole core with a sulfonyl group and a piperidine moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(piperidin-1-yl)ethan-1-one typically involves multiple steps, including the formation of the indole core, the introduction of the sulfonyl group, and the attachment of the piperidine moiety. One common synthetic route involves the following steps:

Chemical Reactions Analysis

2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(piperidin-1-yl)ethan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The indole core is known to bind with high affinity to various receptors, modulating their activity and leading to the observed biological effects. The sulfonyl group and piperidine moiety further enhance the compound’s binding affinity and specificity, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(piperidin-1-yl)ethan-1-one can be compared with other indole derivatives, such as:

Biological Activity

The compound 2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(piperidin-1-yl)ethan-1-one is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological implications, supported by relevant data tables and case studies.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Indole Core : This is achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone.
  • Chlorophenyl Group Introduction : Utilizes Friedel-Crafts alkylation with 4-chlorobenzyl chloride.
  • Sulfonylation : The indole derivative undergoes sulfonylation using sulfonyl chlorides under basic conditions.
  • Piperidine Introduction : Final coupling with piperidine derivatives to yield the target compound.

This multi-step process highlights the complexity of synthesizing biologically active compounds and the importance of optimizing each reaction step for yield and purity.

The biological activity of the compound can be attributed to its interaction with various molecular targets, including receptors and enzymes. The sulfonamide moiety is particularly significant due to its established role in pharmacology:

  • Enzyme Inhibition : Compounds with sulfonamide groups have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are critical in various physiological processes.
  • Receptor Modulation : The indole structure may facilitate binding to specific receptors, potentially influencing neurotransmitter pathways.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antibacterial Activity

Studies have demonstrated moderate to strong antibacterial effects against various strains, including:

  • Salmonella typhi
  • Bacillus subtilis

Inhibition assays have shown IC50 values indicating effective concentrations for bacterial growth inhibition.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on AChE and urease. Data from studies suggest:

  • Strong inhibitory activity against urease, with some derivatives showing IC50 values as low as 2.14±0.003 M2.14\pm 0.003\,\text{ M} for selected compounds .
CompoundIC50 (µM)Target Enzyme
7l2.14Urease
7m0.63Urease
7n-AChE

Case Studies

A notable study synthesized a series of compounds related to this structure, assessing their pharmacological profiles. The findings indicated that derivatives containing the piperidine moiety were associated with anesthetic activity and potential therapeutic effects in controlling plasma glucose levels .

Properties

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonyl-1-piperidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O3S/c23-18-10-8-17(9-11-18)14-25-15-21(19-6-2-3-7-20(19)25)29(27,28)16-22(26)24-12-4-1-5-13-24/h2-3,6-11,15H,1,4-5,12-14,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LETKPHSZLAQHKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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